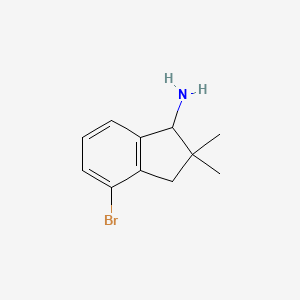

4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine

Description

Historical Context and Development

The development of this compound stems from the broader historical context of indane derivative research, which began in the early 20th century when scientists first recognized the potential of these bicyclic compounds. Aminoindanes were initially synthesized for medical applications, particularly as anti-Parkinsonian drugs, before their utility expanded to include potential compounds facilitating psychotherapy. The systematic exploration of indane derivatives gained momentum when researchers discovered that these compounds could serve as effective bronchodilators and vasoactive agents due to their amino group functionality.

The specific development of brominated and methylated indane derivatives like this compound emerged from the need to modify the biological activity and chemical reactivity of parent indane compounds. Early research by Levin and colleagues demonstrated that 2-aminoindane hydrochloride showed less toxicity than amphetamine hydrochloride while maintaining effective bronchodilatory properties. This finding encouraged further structural modifications, including halogenation and alkylation strategies that would eventually lead to compounds like this compound.

The bromination methodology for indane derivatives was significantly advanced through research on electrophilic aromatic substitution reactions. Studies investigating the bromination of 5-aminoindane, 5-acetamidoindane, and related compounds using N-bromosuccinimide and molecular bromine provided crucial insights into regioselective bromination patterns. These investigations revealed that bromination could be achieved under controlled conditions to produce specific regioisomers, with the 4-position being particularly accessible for substitution reactions.

Significance in Organic and Medicinal Chemistry

This compound holds considerable significance in both organic and medicinal chemistry due to its unique structural features and versatile reactivity profile. The compound serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecular architectures through various coupling reactions and functional group transformations. The presence of the bromine atom at the 4-position makes this compound particularly suitable for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, which are fundamental tools in modern organic synthesis.

In medicinal chemistry, the compound's significance derives from its relationship to bioactive indane derivatives that have demonstrated therapeutic potential. The indane ring system has been recognized as a privileged substructure in drug discovery, with numerous indane-based compounds currently used in clinical applications. These include indinavir, an HIV-1 protease inhibitor; indantadol, a potent monoamine oxidase inhibitor; indatraline, an amine uptake inhibitor; and indacaterol, an ultra-long-acting β-adrenoceptor agonist. The structural diversity achievable through modification of the indane scaffold has made it an attractive target for medicinal chemists seeking to develop new therapeutic agents.

The compound's potential applications extend to the development of sphingosine 1-phosphate receptor modulators, which represent a valuable class of therapeutic agents for treating autoimmune diseases and cancer. Research has demonstrated that structurally similar compounds, such as (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, exhibit activity as sphingosine 1-phosphate receptor modulators, suggesting that this compound may possess similar biological properties.

The compound also demonstrates significance in material science applications, where indene derivatives are utilized as raw materials for optical functional materials and functional resins. The structural rigidity provided by the indane framework, combined with the electronic properties contributed by the bromine substituent and amine functionality, makes this compound potentially useful in the development of specialized materials with specific optical or electronic properties.

Classification within Indane Derivatives

This compound belongs to the broader class of indane derivatives, which are characterized by the 2,3-dihydro-1H-indene ring system. Within this classification, the compound can be more specifically categorized as a halogenated aminoindane derivative, distinguished by the presence of both bromine and amine functional groups. The indane ring system itself represents a bicyclic aromatic compound that combines the structural features of benzene and cyclopentane rings, creating a rigid framework that provides both aromatic stability and aliphatic reactivity.

The classification of this compound within aminoindane derivatives places it among a family of compounds that have demonstrated significant biological activity. Aminoindanes are characterized by the presence of an amino group attached to the indane framework, and they have been extensively studied for their pharmacological properties. The specific substitution pattern of this compound, featuring bromine at the 4-position and dimethyl groups at the 2-position, creates a unique member of this family with distinct chemical and potentially biological properties.

From a structural chemistry perspective, the compound can be classified as a tertiary amine due to the dimethyl substitution at the 2-position, which creates additional steric bulk around the amine center. This structural feature may influence the compound's reactivity profile and biological activity compared to simpler aminoindane derivatives. The presence of the electron-withdrawing bromine substituent at the 4-position also affects the electronic properties of the aromatic ring, potentially influencing both chemical reactivity and biological interactions.

Table 1: Structural Comparison of Representative Indane Derivatives

The compound's classification is further refined by considering its stereochemical properties. The presence of the 2,2-dimethyl substitution creates a quaternary carbon center, which eliminates potential stereochemical complexity at that position while introducing significant steric effects. This structural feature distinguishes it from other aminoindane derivatives that may possess stereogenic centers and exist as enantiomeric pairs.

Properties

IUPAC Name |

4-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12/h3-5,10H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYMDOGUFQKORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1N)C=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Data Summary

| Method | Starting Material | Key Reagents | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|

| Multi-step from 2-bromobenzyl bromide | 2-Bromobenzyl bromide | NaBH4, amines, NBS | 2-12 hours | Up to 98% | High yield, scalable |

| Oxidative cyclization | Indane derivatives | Brominating agents, oxidants | 3-6 hours | Moderate to high | Requires control of oxidation state |

Patented Process (CN101062897A)

-

- Bromination of indene derivatives.

- Reduction of brominated intermediates to amines.

- Cyclization to form the indane core.

- Final amination step to produce the target compound.

-

- Bromination with NBS at room temperature.

- Reduction with NaBH4 in ethanol.

- Cyclization under reflux or mild heating.

Notes on Optimization and Variations

- Selectivity: Bromination at the 4-position is achieved selectively using NBS under radical conditions.

- Yield improvements: Using optimized solvents (e.g., ethanol, THF) and controlled temperatures enhances overall yields.

- Scalability: The process has been scaled to gram quantities with consistent yields, suitable for pharmaceutical intermediate production.

Additional Considerations

- Alternative routes include direct amination of indene derivatives via catalytic hydrogenation or using transition-metal catalysis (e.g., palladium-catalyzed amination).

- Functional group tolerance is high, allowing for further modifications at various stages.

- Safety and environmental factors favor the use of milder reagents and solvent systems such as ethanol and DMSO.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to the corresponding imine or reduced to the corresponding alkylamine.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkylamines.

Scientific Research Applications

4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of novel materials with specific properties.

Biological Studies: It can be employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is highlighted through comparisons with analogs differing in substituents, halogens, or functional groups.

Table 1: Structural and Functional Comparisons

Key Differentiators and Mechanistic Insights

Substituent Effects :

- The 2,2-dimethyl group in the target compound enhances steric hindrance, reducing off-target interactions compared to analogs like 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine .

- Bromine vs. Chlorine : Bromine’s larger atomic radius increases lipophilicity and electronic effects, improving blood-brain barrier penetration relative to chlorine analogs .

Chirality : Enantiomers like (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine exhibit higher receptor specificity than racemic mixtures, as seen in serotonin receptor binding assays .

Functional Group Variations :

- Replacement of the amine with a nitro group (e.g., 4-nitro-2,3-dihydro-1H-inden-1-amine) abolishes CNS activity but increases reactivity in coupling reactions .

Analytical Techniques for Characterization

Biological Activity

4-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (CAS Number: 1780310-91-9) is an organic compound classified within the indene derivatives. Its structure features a bromine atom at the 4-position and a dimethyl group at the 2-position of the indene ring, along with an amine group at the 1-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine atom and the amine group are crucial for its binding affinity to enzymes and receptors. This compound may modulate enzymatic activities and influence cellular signaling pathways through redox reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Although specific data on this compound's antimicrobial activity is limited, related compounds exhibit significant antibacterial and antifungal activities. For instance:

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.0048 | E. coli |

| Compound C | 0.0195 | C. albicans |

These findings suggest that structural modifications in indene derivatives can lead to enhanced biological activity, warranting further investigation into the specific effects of this compound.

Case Studies

Case Study 1: Antibacterial Activity

In a comparative study of various brominated compounds, it was noted that bromination significantly increased antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the bromine atom was linked to improved interactions with bacterial cell membranes.

Case Study 2: Antifungal Activity

Another study evaluated a series of indene-based compounds for antifungal properties against Candida albicans. Compounds with similar structural features to this compound showed promising results with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.039 mg/mL.

Synthetic Routes

The synthesis of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amines typically involves:

- Bromination : The starting material is brominated at the 4-position using bromine in solvents such as chloroform.

- Reduction : The resulting ketone is reduced to the amine using reducing agents like lithium aluminum hydride (LiAlH4).

Chemical Reactivity

This compound can undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.

- Oxidation/Reduction : The amine group can be oxidized to form imines or reduced further.

Comparison with Similar Compounds

A comparison with other halogenated indenes reveals unique properties attributed to the bromine substituent:

| Compound Name | Unique Features |

|---|---|

| 4-Chloro-2,2-dimethyl-2,3-dihydro-indene | Lower reactivity compared to brominated form |

| 4-Fluoro-2,2-dimethyl-2,3-dihydro-indene | Higher electronegativity but less polarizable than bromine |

The presence of bromine enhances reactivity and potential biological interaction compared to chlorine or fluorine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine, and what reagents/conditions are critical for high yield?

- Methodology : The synthesis typically involves two steps:

Bromination : React 2-methyl-1-indanone with bromine in a polar solvent (e.g., dichloromethane) under controlled temperature (0–25°C) to yield 4-bromo-2-methyl-1-indanone.

Reductive Amination : Treat the brominated intermediate with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride or hydrogen gas with a palladium catalyst) to form the final amine product .

- Key Considerations : Solvent purity, reaction time, and stoichiometric ratios of bromine/methylamine are critical for minimizing side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying protons adjacent to the bromine atom (e.g., deshielding effects at C4) and methyl groups.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₁H₁₄BrN) and detects isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms the dihydroindenyl ring conformation .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- Enzyme/Receptor Probes : The bromine atom enhances electrophilic reactivity, enabling covalent binding studies with target proteins (e.g., kinases, GPCRs).

- Lead Optimization : The dimethyl group stabilizes hydrophobic interactions in drug-receptor complexes, aiding in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining purity?

- Methodology :

- Continuous Flow Reactors : Improve bromination efficiency by enhancing heat/mass transfer and reducing side reactions (e.g., dibromination) .

- Catalytic Systems : Use palladium nanoparticles or organocatalysts to accelerate reductive amination while minimizing over-reduction.

- Purification : Combine column chromatography (silica gel, hexane/ethyl acetate) with recrystallization (ethanol/water) to achieve >98% purity .

Q. How do structural analogs (e.g., 4-bromo-2-methyl-1-indanone) compare in reactivity and biological activity?

- Comparative Analysis :

- Reactivity : The amine group in the target compound enables nucleophilic substitution (Br → Nu), whereas the ketone in 4-bromo-2-methyl-1-indanone undergoes Grignard additions.

- Biological Activity : The dimethyl group in the dihydroindenyl ring enhances lipophilicity, improving blood-brain barrier penetration compared to non-methylated analogs .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antidepressant vs. neuroprotective effects)?

- Methodology :

- Assay Validation : Replicate studies under standardized conditions (e.g., cell lines, animal models) to isolate confounding variables (e.g., impurity profiles).

- Structural Confirmation : Use X-ray crystallography to verify batch-to-batch consistency and rule out stereoisomer interference .

Q. How can computational modeling predict the compound’s electronic properties for materials science applications?

- Methodology :

- DFT Calculations : Analyze HOMO/LUMO energies to assess suitability as an organic semiconductor.

- Cyclic Voltammetry : Measure redox potentials experimentally to validate computational predictions.

- UV-Vis Spectroscopy : Correlate absorbance spectra with charge-transfer characteristics .

Q. What mechanistic insights explain the compound’s participation in Suzuki-Miyaura coupling reactions?

- Mechanism :

- The bromine atom acts as a leaving group, enabling palladium-catalyzed cross-coupling with boronic acids.

- Key Factors : Ligand choice (e.g., SPhos), base (K₂CO₃), and solvent (THF/H₂O) influence coupling efficiency and regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.